Cloxacillin Sodium is a semi-synthetic β-lactam antibiotic derived from penicillin. It belongs to the class of isoxazolyl penicillins and is known for its resistance to breakdown by bacterial enzymes called β-lactamases. This characteristic makes it effective against penicillinase-producing bacteria like Staphylococcus aureus. []
Cloxacillin sodium is classified as a beta-lactam antibiotic. It is derived from 6-aminopenicillanic acid, which serves as the core structure for many penicillins. The compound is particularly effective against Gram-positive bacteria, especially Staphylococcus aureus, including strains that produce penicillinase. It is commonly used in clinical settings for treating skin infections, respiratory tract infections, and other bacterial infections resistant to penicillin G due to the presence of beta-lactamase enzymes.
The synthesis of cloxacillin sodium involves several key steps:
Cloxacillin sodium has the molecular formula . Its structure features a beta-lactam ring characteristic of penicillins, with a chlorine atom on the phenyl ring contributing to its antibacterial properties. The presence of a sulfonyl group enhances its stability against hydrolysis by beta-lactamases.
Cloxacillin sodium undergoes various chemical reactions typical of beta-lactam antibiotics:
Cloxacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits transpeptidation, a crucial step in cross-linking peptidoglycan layers, leading to cell lysis and death.
Cloxacillin sodium exhibits several notable physical and chemical properties:
Cloxacillin sodium has diverse applications in both clinical and analytical settings:
The development of cloxacillin sodium emerged from the urgent need to combat penicillinase-producing Staphylococcus aureus strains, which rendered early penicillins ineffective by the 1950s. Initial penicillin G (benzylpenicillin) exhibited potent activity against gram-positive bacteria but was hydrolyzed by bacterial β-lactamase enzymes. Methicillin, introduced in 1959, represented the first penicillinase-resistant penicillin but required parenteral administration and faced stability challenges. Cloxacillin, patented in 1960 by Beecham (now GlaxoSmithKline), was a strategic advancement as an oral semisynthetic penicillin derived from 6-aminopenicillanic acid [1] [4]. Its optimization focused on steric hindrance: the 3-aryl-5-methylisoxazol-4-yl side chain prevented β-lactamase enzymes from accessing the β-lactam ring’s amide bond, thus preserving antibacterial activity [4] [9]. Cloxacillin received medical approval in 1965, positioning it as a critical therapeutic tool during the escalating antimicrobial resistance crisis [1] [3].
Table 1: Key β-Lactamase-Resistant Penicillins and Properties
Compound | Introduction Year | Administration Route | Structural Distinction |
---|---|---|---|
Methicillin | 1959 | Parenteral | 2,6-Dimethoxyphenyl group |
Oxacillin | 1960 | Oral/Parenteral | 5-Methyl-3-phenylisoxazol-4-yl group |
Cloxacillin | 1965 | Oral/IM | 3-(2-Chlorophenyl)-5-methylisoxazol-4-yl |
Dicloxacillin | 1968 | Oral | 3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl |
Cloxacillin belongs to the isoxazolyl penicillin subclass, characterized by a shared 5-methylisoxazole core linked to the 6-APA β-lactam scaffold. Its specific chemical designation is sodium (2S,5R,6R)-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate (C₁₉H₁₇ClN₃NaO₅S·H₂O; MW: 475.88 g/mol) [5] [9]. The ortho-chlorine substitution on the phenyl ring enhances its lipophilicity and binding affinity to penicillin-binding proteins (PBPs), particularly PBP2a in staphylococci, compared to non-halogenated oxacillin [4] [9]. This structural feature improves serum protein binding (94–95%) and acid stability, enabling oral bioavailability. However, its antibacterial spectrum is narrower than earlier penicillins, primarily targeting β-lactamase-producing staphylococci with minimal activity against gram-negative bacteria or methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. Among isoxazolyl analogs, cloxacillin’s potency is intermediate: dicloxacillin (dual chlorine atoms) shows higher serum levels, while flucloxacillin offers enhanced tissue penetration [4].
Table 2: Isoxazolyl Penicillin Structural Variations and Activity
Compound | R-Group (Position 3) | Relative Serum Levels | Target Bacteria |
---|---|---|---|
Oxacillin | Phenyl | 1.0× | Penicillinase-producing S. aureus |
Cloxacillin | 2-Chlorophenyl | 1.5–2.0× | As above, with enhanced GI absorption |
Dicloxacillin | 2,6-Dichlorophenyl | 2.0–3.0× | Similar, higher bioavailability |
Flucloxacillin | 2-Chloro-6-fluorophenyl | 2.5× | Similar, improved tissue distribution |
Cloxacillin sodium’s regulatory history reflects divergent international pathways. It gained initial approval in the UK (1965) and Europe under trade names such as Orbenin® (Beecham) [1] [6]. The U.S. FDA, however, never approved cloxacillin for clinical use, favoring alternatives like dicloxacillin due to bioavailability concerns; thus, it remains unavailable commercially in the United States [1] [2]. Health Canada authorized oral and injectable formulations in 1984 (e.g., Apo-Cloxi®), and it was included in the WHO Essential Medicines List (2019) for its cost-effectiveness in treating staphylococcal infections [1] [4]. Manufacturing is supported by European Directorate for the Quality of Medicines (EDQM) Certificates of Suitability (CEPs), held by Centrient Pharmaceuticals, Sandoz, and others, ensuring compliance with pharmacopeial standards [6]. Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) lists it under the National Health Insurance reimbursement system, though its use has declined due to MRSA prevalence.
Table 3: Global Regulatory Status of Cloxacillin Sodium
Jurisdiction | Approval Status | Key Dates | Trade Names | Manufacturers (Examples) |
---|---|---|---|---|
United Kingdom | Approved | 1965 | Orbenin®, Tegopen® | GlaxoSmithKline |
Canada | Approved | 1984 | Apo-Cloxi®, Cloxapen® | Apotex, Sterimax |
United States | Not approved | N/A | N/A | N/A |
WHO EML | Listed | 2019 | Multiple generics | Centrient, Sandoz |
European Union | Approved (CEP holders) | >10 active CEPs | Various | Fresenius Kabi, Istituto Biochimico |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7